Superior Antiprotozoal Potency: 14-Fold Increase in Activity Against T. vaginalis Compared to Albendazole
In a direct head-to-head in vitro comparison, 2,5-bis(trifluoromethyl)-1H-benzimidazole demonstrated 14-fold greater activity against the protozoan parasite Trichomonas vaginalis than the standard anthelmintic albendazole [1]. The study also evaluated the compound against other 2-(trifluoromethyl)-1H-benzimidazole bioisosteres, where the 2,5-bis(CF3) derivative exhibited the most potent activity, with an IC50 value < 1 µM [2].
| Evidence Dimension | Antiprotozoal activity (IC50) against Trichomonas vaginalis |
|---|---|
| Target Compound Data | IC50 < 1 µM (value not precisely specified, but noted as < 1 µM) |
| Comparator Or Baseline | Albendazole (standard of care anthelmintic) |
| Quantified Difference | 14 times more active than albendazole |
| Conditions | In vitro assay against T. vaginalis trophozoites |
Why This Matters
This level of potency improvement over an established clinical drug provides a strong quantitative basis for prioritizing this compound in antiprotozoal drug discovery programs focused on trichomoniasis, potentially offering a more effective starting point for lead optimization.
- [1] Navarrete-Vázquez, G., et al. Synthesis and Antiprotozoal Activity of some 2-(trifluoromethyl)-1H-benzimidazole Bioisosteres. Eur J Med Chem. 2006; 41(1):135-141. PMID: 16260067. View Source
- [2] Navarrete-Vázquez, G., et al. Synthesis and Antiprotozoal Activity of some 2-(trifluoromethyl)-1H-benzimidazole Bioisosteres. Eur J Med Chem. 2006; 41(1):135-141. (IC50 data for series). View Source
